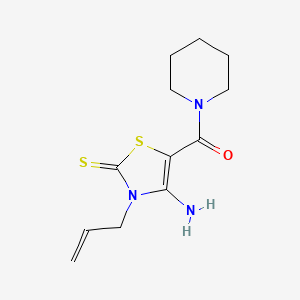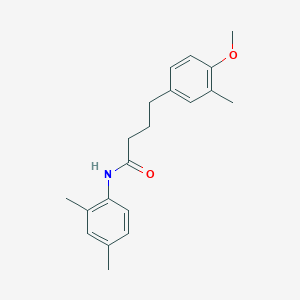![molecular formula C18H21N3O3 B5706637 N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide, commonly referred to as BPNH, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPNH is a hydrazide derivative of nicotinic acid and has been shown to exhibit promising antitumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of BPNH is not fully understood. However, it has been suggested that BPNH exerts its antitumor effects by inducing apoptosis and inhibiting cell proliferation. BPNH also appears to suppress the expression of genes involved in tumor cell invasion and metastasis. The anti-inflammatory effects of BPNH are thought to be mediated through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
BPNH has been shown to exhibit low toxicity and high selectivity towards cancer cells. In addition to its antitumor and anti-inflammatory properties, BPNH has been reported to possess antioxidant and neuroprotective effects. BPNH has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of using BPNH in lab experiments is its low toxicity and high selectivity towards cancer cells. BPNH is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using BPNH in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There is a growing interest in the potential therapeutic applications of BPNH in cancer and inflammation. Future research could focus on elucidating the mechanism of action of BPNH, optimizing the synthesis method to improve its bioavailability, and exploring its potential applications in other disease areas such as neurodegenerative disorders.
Synthesis Methods
BPNH is synthesized through a multi-step process involving the reaction of nicotinic acid with tert-butyl bromoacetate, followed by hydrazinolysis and acylation with 4-tert-butylphenol. The final product is obtained after purification through column chromatography.
Scientific Research Applications
BPNH has been extensively studied for its potential therapeutic applications in cancer and inflammation. In vitro studies have shown that BPNH inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BPNH has also been shown to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)14-6-8-15(9-7-14)24-12-16(22)20-21-17(23)13-5-4-10-19-11-13/h4-11H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBBGRVDZVZSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-tert-butylphenoxy)acetyl]pyridine-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)

![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)
![4-[(cycloheptylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706600.png)



![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)
